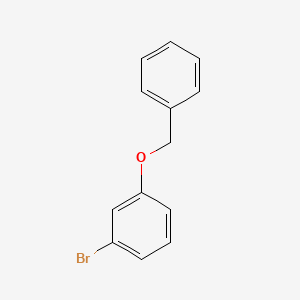

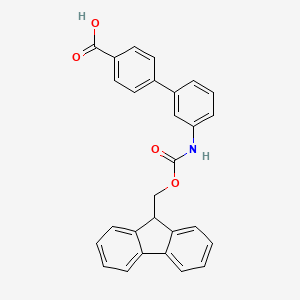

![molecular formula C13H8Cl2O2 B1334099 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 669713-82-0](/img/structure/B1334099.png)

3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

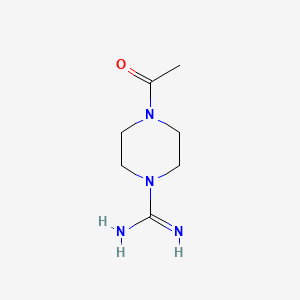

The compound of interest, 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid, is a chlorinated biphenyl with a carboxylic acid functional group. This structure suggests potential for various chemical interactions and reactivity due to the presence of electron-withdrawing chlorine atoms and the acidic functional group.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of substituents to a benzene ring, which can include chloro, hydroxyl, and other groups. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the incorporation of chloro and hydroxyl groups on a benzene ring, which is a similar structural motif to the compound . Additionally, the synthesis of aryl diacid analogues, as seen in the creation of selective glycine-site NMDA receptor antagonists, involves the addition of electron-withdrawing groups to optimize binding activity, which could be relevant to the synthesis of dichlorinated biphenyls .

Molecular Structure Analysis

The molecular structure of related compounds can be determined using X-ray diffraction analysis, as seen with the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique could similarly be applied to determine the precise structure of 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid.

Chemical Reactions Analysis

The reactivity of chlorinated biphenyls can be complex due to the presence of multiple reactive sites. For example, the amidation of carboxylic acids using specific coupling agents demonstrates the potential for forming amide bonds, which could be relevant for modifying the carboxylic acid group of the compound . Furthermore, the synthesis of organotin(IV) carboxylates with fluorinated biphenyls indicates the possibility of forming metal-organic complexes, suggesting that 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid could also participate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls can be influenced by their substituents. For instance, the presence of electron-withdrawing groups such as chlorine can affect the acidity of the carboxylic acid group. The crystal packing and hydrogen bonding patterns observed in related compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate, provide insight into the potential solid-state properties of 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid . Additionally, the nonlinear optical properties of compounds with small energy gaps between frontier molecular orbitals, as reported for 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, could be a point of interest for the optical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Electrochemical Reactions

3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid has applications in electrochemical reactions. For instance, it has been involved in selective substitutions at 1,4-dichlorobenzene through electrochemically induced SRN1 reactions, leading to various products including phosphine and (phosphoniophenyl)phenoxide zwitterions or carboxylated compounds (Combellas, Marzouk, Suba, & Thiebault, 1993).

Optical Nonlinearity Studies

Research has been conducted on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include structures related to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid. These compounds have shown potential in optical nonlinearity studies, indicating applications in optical limiting (Chandrakantha et al., 2013).

Structural Transformations

The compound has been involved in research studying its transformation under specific conditions. For instance, its reduction with LiAlH4 led to the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, a finding important for understanding chemical reactions and product formation (Ritmaleni, Notario, & Yuliatun, 2013).

Metalation Studies

Studies have been conducted on the metalation of unprotected biphenyl carboxylic acids, including those similar to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid. These studies offer insights into the regioselective metalation processes, which are critical for synthesizing certain chemical compounds (Tilly et al., 2006).

Electrocatalytic Applications

Research involving tetra-carboxylic acid-based metal-organic frameworks, which are structurally related to 3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid, has shown promising applications in electrocatalysis. These frameworks have been used for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) studies, indicating their potential in energy-related applications (Qiu et al., 2020).

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDOPVCRCNGVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374157 |

Source

|

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dichlorophenyl)benzoic Acid | |

CAS RN |

669713-82-0 |

Source

|

| Record name | 3',5'-Dichloro-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

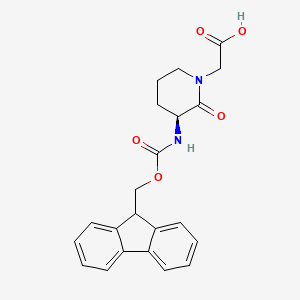

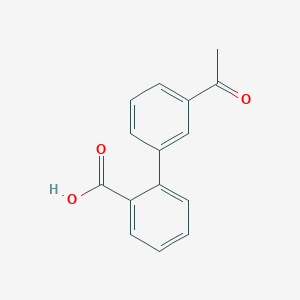

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

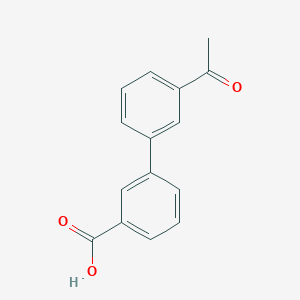

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)